(E)-4-(Dimethylamino)-N-[(2-methyl-3-phenylimidazol-4-yl)methyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[(2-methyl-3-phenylimidazol-4-yl)methyl]but-2-enamide, commonly known as DMABN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMABN is a synthetic compound that was first synthesized in 2007 by a group of researchers led by Dr. Rakeshwar Bandichhor at the Indian Institute of Technology, Delhi. Since then, DMABN has been the subject of numerous studies, and its unique properties have been explored in detail.
Wirkmechanismus
The mechanism of action of DMABN is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and survival. DMABN has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. DMABN has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix (ECM) proteins and play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
DMABN has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMABN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMABN has also been shown to inhibit the activity of PKC and MMPs, which are involved in cell signaling and proliferation. In vivo studies have shown that DMABN has anti-inflammatory and analgesic effects, and it has been suggested that DMABN may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMABN has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. DMABN has also been shown to have low toxicity and high stability, making it suitable for use in various assays and experiments. However, DMABN has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMABN. One area of research is the development of DMABN-based drugs for the treatment of cancer and other diseases. Another area of research is the exploration of the potential applications of DMABN in material science, such as the development of DMABN-based sensors and catalysts. Furthermore, the mechanism of action of DMABN is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Overall, DMABN is a promising compound with potential applications in various fields, and further research is needed to fully explore its properties and potential.
Synthesemethoden
DMABN is a synthetic compound that can be synthesized using a variety of methods. The most commonly used method involves the reaction of 2-methyl-3-phenylimidazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base catalyst such as potassium carbonate. The resulting product is then treated with acetic anhydride to form DMABN. This method has been successfully used by several research groups, and the purity and yield of the product can be optimized by varying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
DMABN has been studied extensively for its potential applications in various fields such as cancer research, drug design, and material science. In cancer research, DMABN has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMABN has also been studied for its potential use as a drug design scaffold due to its unique chemical structure and ability to bind to specific targets.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[(2-methyl-3-phenylimidazol-4-yl)methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-18-12-16(21(14)15-8-5-4-6-9-15)13-19-17(22)10-7-11-20(2)3/h4-10,12H,11,13H2,1-3H3,(H,19,22)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNWSVUXDJHRE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)CNC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C2=CC=CC=C2)CNC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(2-methyl-3-phenylimidazol-4-yl)methyl]but-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.